N-(4-{[4-(3-ethyl-2,6-dioxo-3-piperidyl)anilino]sulfonyl}phenyl)acetamide
Description
N-(4-{[4-(3-Ethyl-2,6-dioxo-3-piperidyl)anilino]sulfonyl}phenyl)acetamide is a sulfonamide-based acetamide derivative characterized by a unique piperidine-dione moiety. Its structure integrates a sulfonamide bridge linking an aniline group (substituted with a 3-ethyl-2,6-dioxopiperidine) to a phenylacetamide core.
Properties
Molecular Formula |
C21H23N3O5S |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-[4-[[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C21H23N3O5S/c1-3-21(13-12-19(26)23-20(21)27)15-4-6-17(7-5-15)24-30(28,29)18-10-8-16(9-11-18)22-14(2)25/h4-11,24H,3,12-13H2,1-2H3,(H,22,25)(H,23,26,27) |
InChI Key |
XYYKDTAQDAWORL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(3-ethyl-2,6-dioxo-3-piperidyl)anilino]sulfonyl}phenyl)acetamide typically involves multiple steps, starting with the preparation of the piperidine ring and the aniline derivative. The key steps include:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Aniline Group: The aniline derivative is synthesized separately and then coupled with the piperidine ring using a sulfonylation reaction.
Acetylation: The final step involves the acetylation of the sulfonyl phenyl aniline derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(3-ethyl-2,6-dioxo-3-piperidyl)anilino]sulfonyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-{[4-(3-ethyl-2,6-dioxo-3-piperidyl)anilino]sulfonyl}phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for designing drugs targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study protein-ligand interactions and enzyme inhibition.
Materials Science: It can be incorporated into polymers or other materials to enhance their properties.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-{[4-(3-ethyl-2,6-dioxo-3-piperidyl)anilino]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound shares structural homology with several N-phenylacetamide sulfonamides, differing primarily in the substituents on the aniline and sulfonamide groups:
Key Structural Insights :
- This may enhance binding specificity to proline-rich enzymatic pockets.
Pharmacological Activity Comparison
- Analgesic Activity : Piperazine-substituted analogs (e.g., compound 35 in ) exhibit potency comparable to paracetamol, likely via COX inhibition. The target compound’s dione group may modulate COX-2 selectivity due to its electron-withdrawing nature .
- Anti-Inflammatory Potential: Ethoxyaniline derivatives () show efficacy in inflammatory pain models. The target’s dione group could enhance anti-inflammatory effects by mimicking ketone-bearing drugs like nabumetone.
- Antimicrobial Applications : Sulfamethazine analogs () demonstrate antitubercular activity. The target’s piperidine-dione may improve solubility, a critical factor in mycobacterial membrane penetration.
Physicochemical Properties
- Molecular Weight : The target compound (MW ≈ 458.5 g/mol) is heavier than simpler analogs (e.g., 334.4 g/mol for ), which may affect bioavailability.
- Solubility : The dione group increases polarity compared to lipophilic isoxazole derivatives (), suggesting improved aqueous solubility but reduced membrane permeability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
